![molecular formula C25H16O2 B13075305 9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
9,9'-Spirobi[fluorene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[fluorene]-2,2’-diol is an organic compound characterized by its unique spiro structure, where two fluorene units are connected through a central oxygen atom at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diol typically involves the reaction of fluorene derivatives with appropriate oxidizing agents. One common method includes the use of fluorene and a strong base such as sodium hydride, followed by oxidation with agents like hydrogen peroxide or potassium permanganate under controlled conditions to form the diol.
Industrial Production Methods: On an industrial scale, the production of 9,9’-Spirobi[fluorene]-2,2’-diol may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it viable for large-scale production.
Types of Reactions:
Oxidation: 9,9’-Spirobi[fluorene]-2,2’-diol can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized fluorene derivatives.
Reduction: Hydroxy-substituted fluorenes.
Substitution: Halogenated, sulfonated, and nitrated fluorenes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,9’-Spirobi[fluorene]-2,2’-diol is used as a building block for the synthesis of complex organic molecules. Its stable spiro structure makes it an ideal candidate for creating polymers and other materials with unique electronic properties.
Biology: While its direct applications in biology are limited, derivatives of 9,9’-Spirobi[fluorene]-2,2’-diol are explored for their potential in bioimaging and as fluorescent probes due to their strong luminescence.
Medicine: In medicine, research is ongoing to explore the potential of this compound and its derivatives in drug delivery systems and as components of diagnostic tools.
Industry: Industrially, 9,9’-Spirobi[fluorene]-2,2’-diol is significant in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its robust structure and excellent thermal stability make it suitable for high-performance materials.
Mecanismo De Acción
The mechanism by which 9,9’-Spirobi[fluorene]-2,2’-diol exerts its effects is primarily through its interaction with other molecules in its environment. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and stability. In electronic applications, the spiro structure facilitates efficient charge transport and reduces aggregation, enhancing the performance of devices like OLEDs.
Comparación Con Compuestos Similares
9,9’-Spirobi[fluorene]: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[fluorene]: A brominated derivative used in electroluminescent devices.
9,9’-Spirobi[fluorene]-2,2’-diamine: Contains amine groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness: 9,9’-Spirobi[fluorene]-2,2’-diol is unique due to its dual hydroxyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its spiro structure also imparts significant thermal stability and rigidity, making it valuable in high-performance materials.
Propiedades
Fórmula molecular |
C25H16O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
9,9'-spirobi[fluorene]-2,2'-diol |
InChI |
InChI=1S/C25H16O2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14,26-27H |
Clave InChI |
BWUNFXIKJPGRBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


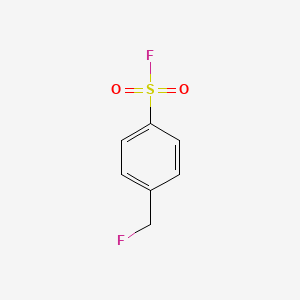
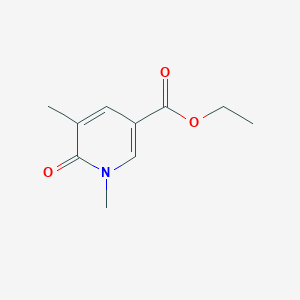

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
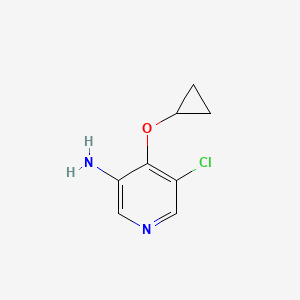
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
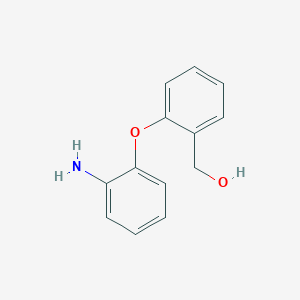
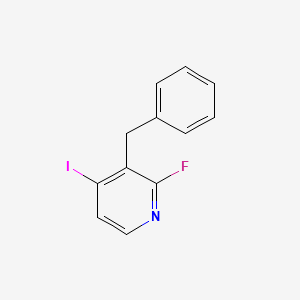
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
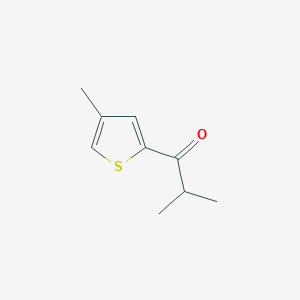
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
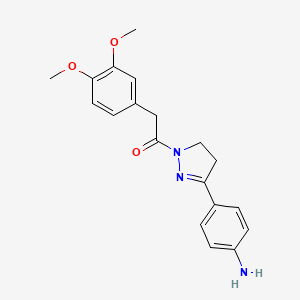
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
